Hexadecadienoic acid, (Z,Z)-
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Overview
Description
Hexadecadienoic acid, (Z,Z)- is a natural product found in Hoya longifolia, Hoya, and other organisms with data available.
Scientific Research Applications
Synthesis in Pheromone Biosynthesis
Hexadecadienoic acid (Z,Z) plays a significant role in the synthesis of pheromones, as demonstrated in the biosynthesis of the processionary moth sex pheromone. Deuterium-labeled hexadecadienoic acid was synthesized and used to investigate this biosynthetic pathway, highlighting its importance in understanding insect behavior and communication (Barrot, Fabriàs, & Camps, 1994).
Biological Evaluation as a Topoisomerase Inhibitor
Hexadecadienoic acid (Z,Z) has been identified as an inhibitor of human topoisomerase I. Its antimicrobial properties were observed against Gram-positive bacteria, showcasing its potential application in medical research and pharmaceuticals (Carballeira, Betancourt, Orellano, & González, 2002).
Role in Silk Moth Pheromone Production
Research on the silk moth, Bombyx mori, showed that hexadecadienoic acid (Z,Z) is a precursor in the production of bombykol, the sex pheromone of this species. This study provides insights into the complex chemical processes involved in insect communication and mating (Ando et al., 1988).
Investigation in Biochemical Pathways
The compound has been utilized in studies investigating the biochemical pathways, such as the Delta13 desaturation process in Thaumetopoea pityocampa, contributing to a deeper understanding of biochemical processes in living organisms (Abad, Serra, Camps, & Fabriàs, 2007).
Application in Antidiabetic Activities
A study identified hexadecadienoic acid (Z,Z) as a significant compound in the n-hexane extract of Artocarpus camansi Blanco fruit peels, exhibiting antidiabetic activities in male Swiss Webster mice. This research opens avenues for exploring natural remedies for diabetes (Nasution et al., 2018).
Properties
Molecular Formula |
C16H28O2 |
---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-15H,2-11H2,1H3,(H,17,18) |
InChI Key |
OOJGMLFHAQOYIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CC=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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